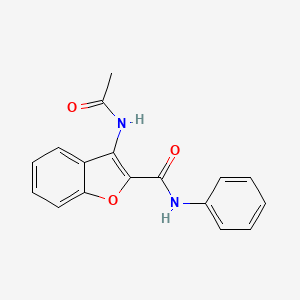
2-(methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Antimicrobial and Antiproliferative Activities
Thiazolyl benzamide derivatives, including those related to the chemical structure , have been synthesized and assessed for their biological activities. Notably, a study discovered that certain synthesized compounds exhibited significant antimicrobial and antiproliferative properties. The derivatives showed promising results against various microbial strains and cancer cell lines, indicating their potential in therapeutic applications (Mansour et al., 2020).
Colorimetric Sensing of Fluoride Anions
A series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, similar in structure to the compound of interest, were synthesized and demonstrated significant colorimetric sensing capabilities for fluoride anions. This property is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, offering potential applications in environmental monitoring and diagnostics (Younes et al., 2020).
Anticancer Evaluation
Compounds structurally related to 2-(methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide have been synthesized and evaluated for their anticancer properties. For example, derivatives involving naphthalene and thiazol moieties were found to exhibit notable activity against breast cancer cell lines, suggesting potential applications in cancer therapy (Salahuddin et al., 2014).
Kinetic Analysis in Multi-component Reactions
Kinetic studies of multi-component reactions involving naphthalene and thiazol components have been conducted to understand the reaction mechanisms better. These studies are crucial for optimizing synthesis procedures and developing more efficient methodologies for producing benzamide derivatives (Darijani et al., 2020).
Supramolecular Gelators
N-(thiazol-2-yl)benzamide derivatives have been explored for their gelation behavior. These compounds, through non-covalent interactions and Crystal engineering approaches, have shown promising results in forming stable gels with certain solvents. Such materials are of interest in various fields, including material science and drug delivery systems (Yadav & Ballabh, 2020).
properties
IUPAC Name |
2-methylsulfanyl-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS2/c1-25-19-9-5-4-8-17(19)20(24)23-21-22-18(13-26-21)16-11-10-14-6-2-3-7-15(14)12-16/h2-13H,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKGRHOAPPJVAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-isopropylureido)-N-(thiophen-2-ylmethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2596591.png)
![Methyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2596593.png)
![1-((1-(2-methylbenzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2596594.png)





![1-(1-Benzothiophen-3-yl)-2-[(9-methylpurin-6-yl)amino]ethanol](/img/structure/B2596603.png)
![ethyl 2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate](/img/structure/B2596605.png)



![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5,6-dihydro-1,4-dioxine-2-carboxylate](/img/structure/B2596611.png)